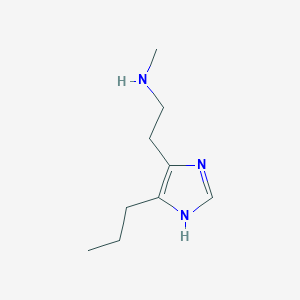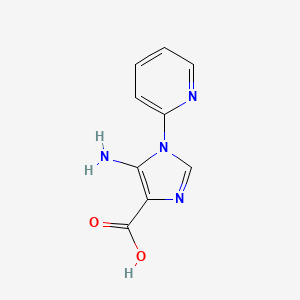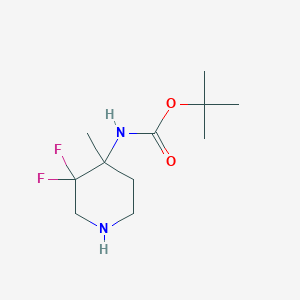
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate typically involves the reaction of 3,3-difluoro-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields a new amine derivative.
Oxidation: Oxidation of the piperidine ring can lead to the formation of lactams.
Reduction: Reduction can yield various reduced forms of the piperidine ring.
Hydrolysis: Hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed to release the active amine, which can then interact with enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar structure but lacks the fluorine atoms, which can affect its chemical properties and biological activities.
tert-Butyl (3,5-difluoropyridin-4-yl)carbamate: Contains a pyridine ring instead of a piperidine ring, leading to different reactivity and applications.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a phenyl ring with different functional groups, resulting in distinct chemical behavior.
Uniqueness
The presence of two fluorine atoms in tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
1782510-19-3 |
|---|---|
Molecular Formula |
C11H20F2N2O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-(3,3-difluoro-4-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-10(4)5-6-14-7-11(10,12)13/h14H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
KNOOEDGFEUTYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
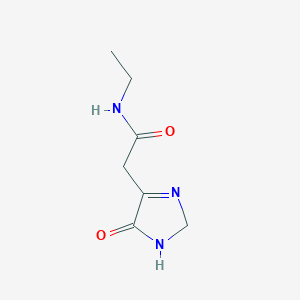
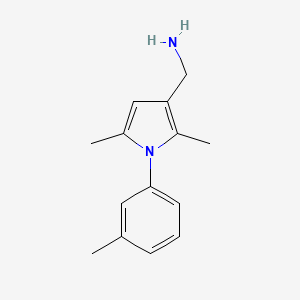
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
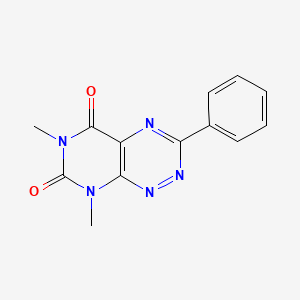
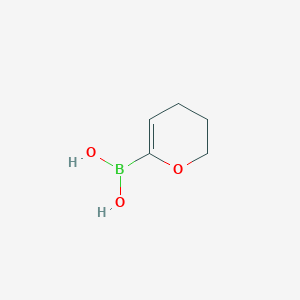
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)

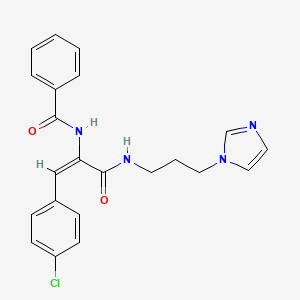

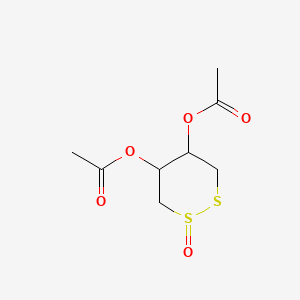
![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)
